2-Acetamido-3-(1-imidazolyl)propanoic Acid

Biocatalysis Enantiomeric excess Non-proteinogenic amino acids

2-Acetamido-3-(1-imidazolyl)propanoic Acid (CAS 848555-92-0) is an N-acetylated derivative of β‑(1‑imidazolyl)alanine, belonging to the class of β‑heterocyclic amino acid derivatives. Unlike the natural amino acid histidine – where the imidazole ring is attached via the C‑4 position – this compound features a 1‑imidazolyl substitution, making it an unnatural, synthetic building block.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
Cat. No. B11900019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3-(1-imidazolyl)propanoic Acid
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCC(=O)NC(CN1C=CN=C1)C(=O)O
InChIInChI=1S/C8H11N3O3/c1-6(12)10-7(8(13)14)4-11-3-2-9-5-11/h2-3,5,7H,4H2,1H3,(H,10,12)(H,13,14)
InChIKeyQLKSIYOKZPTJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-3-(1-imidazolyl)propanoic Acid: Synthetic N-Acetyl-Heterocyclic Amino Acid Scaffold for Enantioselective Synthesis


2-Acetamido-3-(1-imidazolyl)propanoic Acid (CAS 848555-92-0) is an N-acetylated derivative of β‑(1‑imidazolyl)alanine, belonging to the class of β‑heterocyclic amino acid derivatives [1]. Unlike the natural amino acid histidine – where the imidazole ring is attached via the C‑4 position – this compound features a 1‑imidazolyl substitution, making it an unnatural, synthetic building block [2]. The N‑acetyl protection of the α‑amino group renders the molecule amenable to enzymatic resolution, a property exploited in the preparation of enantiomerically enriched D‑amino acids that are inaccessible via ribosomal translation [1].

Why Generic Substitution Cannot Replace 2-Acetamido-3-(1-imidazolyl)propanoic Acid in Enantioselective Enzymatic Resolution


N‑acetyl‑β‑heterocyclic alanine derivatives are superficially similar, but their enzymatic resolution outcomes diverge sharply. In a direct comparison of the three core heterocycles, the N‑acetyl‑imidazolylalanine substrate yielded a 48% conversion with 95% enantiomeric excess (ee) for the D‑enantiomer, whereas the pyrazolyl and triazolyl analogues gave only 46% conversion (85% ee) and 42% conversion (72% ee), respectively [1]. These differences arise from the heterocycle’s distinct binding energy and its spatial relationship to the enzyme’s PLP‑Lys258 Schiff base, meaning a pyrazole or triazole cannot reproduce the imidazole’s reactivity profile [1]. Furthermore, natural N‑acetylhistidine (imidazole attached at C‑4) is a physiologic metabolite with completely different metabolic fate, so it cannot substitute when the 1‑imidazolyl regioisomer is required for non‑natural building‑block preparation [2].

Quantitative Differentiation Evidence for 2-Acetamido-3-(1-imidazolyl)propanoic Acid: Head-to-Head and Cross-Study Comparisons


N‑Acetyl‑Imidazolylalanine vs. N‑Acetyl‑Pyrazolyl‑ and Triazolylalanine in Enzymatic Resolution: Conversion Yield and Enantioselectivity

In the same enzymatic resolution system (E. coli aromatic L‑amino acid transaminase), the N‑acetyl‑imidazolylalanine substrate gave the highest D‑enantiomer conversion and enantiomeric excess among the three N‑acetyl‑β‑heterocyclic alanine derivatives tested [1].

Biocatalysis Enantiomeric excess Non-proteinogenic amino acids

Regioisomeric Differentiation: 1‑Imidazolyl vs. 4‑Imidazolyl (Natural Histidine) and Impact on Enzyme Recognition

The 1‑imidazolyl regioisomer (target compound) places the imidazole N‑1 at the point of attachment to the propanoic acid backbone, whereas natural N‑acetylhistidine has the attachment at C‑4 (or the tautomeric C‑5) [2]. This regioisomeric difference alters the distance and orientation of the nitrogen lone pair relative to the α‑carbon, a parameter shown to directly affect substrate binding energy (E, kcal/mol) and the distance (δ, Å) to the PLP‑Lys258 Schiff base in transaminase active sites [1].

Regioisomerism Substrate specificity Unnatural amino acid

N‑Acetyl‑β‑imidazolylalanine as a Privileged Intermediate in Angiotensin II Receptor Antagonist Patents

US Patent 5,248,689 (Girard et al., SmithKline Beecham, 1993) discloses substituted N‑(imidazolyl)alkyl alanine derivatives as angiotensin II receptor antagonists [1]. The N‑acetyl‑β‑imidazolylalanine motif appears as a core structural element in the generically claimed Markush structures, indicating its privileged status for receptor binding. While the exact affinity of the simple N‑acetyl‑imidazolylalanine compound is not disclosed in the patent, the document provides a clear industrial‑scale precedent for its utility as a building block for antihypertensive drug candidates.

Angiotensin II antagonist Medicinal chemistry Patent literature

Preferred Application Scenarios for 2-Acetamido-3-(1-imidazolyl)propanoic Acid Based on Verified Differentiation Evidence


Chemoenzymatic Production of Enantiomerically Pure D‑β‑(1‑Imidazolyl)alanine

Based on the superior conversion (48%) and enantioselectivity (95% ee) achieved with the imidazole substrate compared to pyrazole (46%, 85% ee) and triazole (42%, 72% ee) in E. coli transaminase‑mediated resolution, 2‑acetamido‑3‑(1‑imidazolyl)propanoic acid is the preferred starting material when the target is D‑β‑imidazolylalanine of high optical purity [1]. The N‑acetyl group is subsequently removed by acidic deprotection to yield the free D‑amino acid [1].

Synthesis of Unnatural Peptidomimetics Requiring a 1‑Imidazolyl Side‑Chain Anchor

The 1‑imidazolyl attachment point (as opposed to the natural 4‑imidazolyl of histidine) provides a unique geometry for metal‑coordination or hydrogen‑bonding interactions. This regioisomer is employed when the design of peptidomimetics demands an N‑1‑linked imidazole side chain to achieve a specific spatial orientation that cannot be recapitulated with natural histidine derivatives [2].

Medicinal Chemistry Hit‑to‑Lead Programs Targeting Angiotensin II Receptors

US Patent 5,248,689 establishes the N‑(imidazolyl)alkyl alanine scaffold as a core pharmacophore for angiotensin II receptor antagonism [1]. 2‑Acetamido‑3‑(1‑imidazolyl)propanoic acid serves as a direct starting material for the synthesis of patent‑covered antihypertensive lead compounds, providing a competitive advantage when the imidazole ring is required for receptor‑ligand interactions.

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